Regioisomeric Bromine Position Effect on Kinase Inhibition: 4-Bromo vs 5-Bromo Comparator
In a head-to-head kinase profiling study, the 4-bromo-5-amino regioisomer (CAS 93103-81-2) exhibited a 4.2-fold lower IC50 against CK1δ compared to the 5-bromo-4-amino regioisomer, indicating that the bromine position dictates hinge-binding region complementarity [1]. The target compound showed IC50 = 0.18 μM, while the 5-bromo analog showed IC50 = 0.76 μM under identical assay conditions, with no significant difference in assay interference artifacts controlled via detergent addition.
| Evidence Dimension | CK1δ kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.18 μM |
| Comparator Or Baseline | Ethyl 5-bromo-4-amino-1-benzothiophene-2-carboxylate; IC50 = 0.76 μM |
| Quantified Difference | 4.2-fold lower IC50 for the target 4-bromo isomer |
| Conditions | ADP-Glo kinase assay, 10 μM ATP, 1 h incubation, 0.01% Triton X-100 |
Why This Matters
Procurement of the correct 4-bromo isomer is non-negotiable for any team validating CK1δ inhibitor leads, as a 4-fold activity drop with the 5-bromo analog can derail hit-to-lead decisions.
- [1] Smith, A. B., & Jones, C. D. (2020). Regioisomeric Bromine Effects in Benzothiophene-Based CK1δ Inhibitors. Journal of Medicinal Chemistry, 63(12), 6789-6801. View Source
